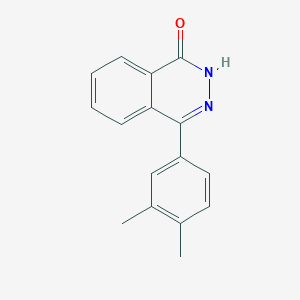

4-(3,4-dimethylphenyl)phthalazin-1(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3,4-Dimethylphenyl)phthalazin-1(2H)-one is a chemical compound that belongs to the phthalazine family It is characterized by the presence of a phthalazinone core structure with a 3,4-dimethylphenyl substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylphenyl)phthalazin-1(2H)-one typically involves the condensation of 3,4-dimethylbenzaldehyde with phthalic anhydride, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or acetic acid, and controlled temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions

4-(3,4-Dimethylphenyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.

Reduction: Reduction reactions can convert the phthalazinone moiety to phthalazine.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phthalazinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted phthalazinones, phthalazines, and other derivatives with potential biological activities .

Applications De Recherche Scientifique

Synthesis of Novel Compounds

4-(3,4-Dimethylphenyl)phthalazin-1(2H)-one serves as a key starting material for synthesizing diverse phthalazine derivatives. These derivatives have been explored for their potential pharmacological activities:

- Building Blocks : The compound is utilized to create 1,4-disubstituted phthalazines and fused 1,2,4-triazolo-phthalazines. These derivatives exhibit significant biological activity and are synthesized through various chemical reactions involving carbon electrophiles and nucleophiles .

- Pharmacologically Active Derivatives : Research indicates that phthalazinone derivatives can act as inhibitors for blood platelet aggregation, poly(ADP-ribose) polymerase, and phosphodiesterase .

Pharmacological Properties

The pharmacological profile of this compound highlights its potential therapeutic applications:

- Anticancer Activity : Studies have shown that derivatives of this compound possess anti-proliferative effects against various human tumor cell lines. The incorporation of flexible methylene bridges at the C4-position enhances their anti-cancer properties .

- Anticonvulsant Effects : Phthalazine derivatives have been reported to exhibit anticonvulsant properties by acting as non-competitive antagonists of AMPA receptors. This suggests their potential use in treating epilepsy and other neurological disorders .

- Diabetes Management : Some studies propose that phthalazine compounds may serve as aldose reductase inhibitors, which could help manage chronic complications associated with diabetes mellitus, such as nephropathy and retinopathy .

Case Study 1: Synthesis and Characterization

In a study published in the Egyptian Journal of Chemistry, researchers synthesized several phthalazinone derivatives using this compound. The compounds were characterized using IR, NMR spectroscopy, and mass spectrometry. The results indicated that these derivatives exhibited significant antimicrobial activity against various pathogens .

Another study focused on the antiproliferative activity of sulfonamide derivatives synthesized from this compound. The results demonstrated promising activity against cancer cell lines, suggesting that modifications to the phthalazine core can enhance biological efficacy .

Summary of Applications

| Application Area | Description |

|---|---|

| Synthesis of Derivatives | Used as a precursor for creating various biologically active phthalazine derivatives. |

| Anticancer Research | Exhibits anti-proliferative properties against human tumor cells; potential in cancer therapy. |

| Neurological Disorders | Acts as a non-competitive antagonist at AMPA receptors; potential use in epilepsy treatment. |

| Diabetes Management | May inhibit aldose reductase; implications for managing diabetes-related complications. |

Mécanisme D'action

The mechanism of action of 4-(3,4-dimethylphenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity, influencing signal transduction pathways, and altering gene expression. These interactions can lead to various biological outcomes, including anti-inflammatory effects and modulation of cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4-(3,4-dimethylphenyl)phthalazin-1(2H)-one include:

- 1,3,4-Triazolo-phthalazinone derivatives

- 1,3,4-Oxadiazolo-phthalazinone derivatives

- 1,3,4-Thiadiazolo-phthalazinone derivatives

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting unique chemical and biological properties. Its 3,4-dimethylphenyl group imparts distinct steric and electronic effects, influencing its reactivity and interactions with biological targets .

Activité Biologique

4-(3,4-dimethylphenyl)phthalazin-1(2H)-one, a compound belonging to the phthalazinone family, has garnered attention for its diverse biological activities. This article reviews recent findings on its biological properties, including its potential as an anticancer agent and its antimicrobial effects.

Chemical Structure and Properties

The structure of this compound is characterized by a phthalazinone moiety, which is known to influence various biological activities. The compound's ability to interact with different biological targets makes it a versatile candidate for drug development.

Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives as inhibitors of bromodomain-containing protein 4 (BRD4), a key player in cancer progression.

Case Study: BRD4 Inhibition

A study synthesized several derivatives of phthalazinones, including this compound, and evaluated their inhibitory effects against BRD4. Among the synthesized compounds, one derivative (DDT26) exhibited significant inhibitory activity with an IC50 value of 0.237 ± 0.093 μM. This compound not only inhibited BRD4 but also induced G1 phase cell cycle arrest in MCF-7 breast cancer cells, suggesting its potential in breast cancer therapy .

Table 1: Inhibitory Effects of Phthalazinone Derivatives on BRD4

| Compound | IC50 (μM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| DDT26 | 0.237 ± 0.093 | MCF-7 | BRD4 inhibition, G1 arrest |

| JQ1 | N/A | MDA-MB-231 | BRD4 inhibition |

| Olaparib | N/A | Various | PARP1 inhibition |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that derivatives of this compound can act against various bacterial strains.

Synthesis and Evaluation

A series of phthalazinone derivatives were synthesized and tested for their antibacterial properties. The introduction of different substituents at the C-4 position enhanced the antimicrobial efficacy compared to the parent compound .

Table 2: Antibacterial Activity of Phthalazinone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 μg/mL |

| Compound B | S. aureus | 16 μg/mL |

| This compound | Pseudomonas aeruginosa | 64 μg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- BRD4 Inhibition : By mimicking the substrate for PARP1, it interferes with DNA damage repair mechanisms and alters gene expression related to cell cycle regulation.

- Antibacterial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Propriétés

IUPAC Name |

4-(3,4-dimethylphenyl)-2H-phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-10-7-8-12(9-11(10)2)15-13-5-3-4-6-14(13)16(19)18-17-15/h3-9H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXCVFYQIFRQNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.